Ethyl 4,6-dichloropyridazine-3-carboxylate
Overview
Description
Ethyl 4,6-dichloropyridazine-3-carboxylate is an organic compound with the molecular formula C7H6Cl2N2O2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and an ethyl ester group at position 3 of the pyridazine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
As a reagent in the synthesis of deucravacitinib, it likely contributes to the formation of the active compound that inhibits tyk2 . The inhibition of TYK2 can prevent the activation of the JAK-STAT signaling pathway, which is involved in immune response and inflammation .
Biochemical Pathways
Ethyl 4,6-dichloropyridazine-3-carboxylate, as a precursor to Deucravacitinib, impacts the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell . By inhibiting TYK2, the compound can reduce the activity of this pathway, potentially reducing inflammation and immune response .
Pharmacokinetics
It is known that the compound is stored in a freezer under -20°c , suggesting that it may be sensitive to temperature and possibly other environmental factors.
Result of Action
The result of the action of this compound, through its role in the synthesis of Deucravacitinib, is the inhibition of TYK2 . This can lead to a decrease in the activity of the JAK-STAT signaling pathway, potentially leading to reduced inflammation and immune response .
Action Environment
The action of this compound may be influenced by environmental factors such as temperature, as suggested by its storage conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,6-dichloropyridazine-3-carboxylate can be synthesized from ethyl 4,6-dihydroxypyridazine-3-carboxylate. The synthesis involves the following steps :
Chlorination: Ethyl 4,6-dihydroxypyridazine-3-carboxylate is treated with phosphorus oxychloride (POCl3) at 100°C for 3.5 hours. This reaction replaces the hydroxyl groups with chlorine atoms.
Workup: The reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is removed under reduced pressure. The crude product is dissolved in chloroform and re-concentrated.
Purification: The product is purified by automated chromatography using a gradient of ethyl acetate and hexanes.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dichloropyridazine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to form the corresponding dihydropyridazine derivative.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazine derivatives with various functional groups.
Reduction: Dihydropyridazine derivatives.
Hydrolysis: 4,6-dichloropyridazine-3-carboxylic acid.
Scientific Research Applications
Ethyl 4,6-dichloropyridazine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.
Comparison with Similar Compounds
Ethyl 4,6-dichloropyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4,6-dihydroxypyridazine-3-carboxylate: The precursor in its synthesis, which contains hydroxyl groups instead of chlorine atoms.
4,6-Dichloropyridazine-3-carboxylic acid: The hydrolysis product, which lacks the ethyl ester group.
Ethyl 4-chloropyridazine-3-carboxylate: A related compound with only one chlorine atom at position 4.
The uniqueness of this compound lies in its dual chlorine substitution, which enhances its reactivity and versatility in chemical synthesis and biological applications.
Properties
IUPAC Name |
ethyl 4,6-dichloropyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)6-4(8)3-5(9)10-11-6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWPWJUYSRHMHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699912 | |
Record name | Ethyl 4,6-dichloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679406-03-2 | |
Record name | Ethyl 4,6-dichloropyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40699912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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